BenchChemオンラインストアへようこそ!

4-(Azetidin-1-yl)cyclohexan-1-amine

medicinal chemistry lead optimization building block selection

4-(Azetidin-1-yl)cyclohexan-1-amine enabled >1,350-fold CCR2/hERG selectivity in Janssen's discovery program. Its azetidine ring lowers basicity (pKa ~8.5 vs. ~10.5 for pyrrolidine) and increases conformational constraint—decisive for eliminating hERG liability while preserving target potency. The lower MW (154.25) provides 9–18% lighter scaffold vs. pyrrolidine/piperidine isosteres, maximizing lead optimization headroom. Key building block for JAK inhibitor programs per Incyte patent family (US20130045963A1). Procure as the dihydrochloride salt (CAS 1001347-27-8, ≥95% purity).

Molecular Formula C9H18N2
Molecular Weight 154.25 g/mol
Cat. No. B8538194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Azetidin-1-yl)cyclohexan-1-amine
Molecular FormulaC9H18N2
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESC1CN(C1)C2CCC(CC2)N
InChIInChI=1S/C9H18N2/c10-8-2-4-9(5-3-8)11-6-1-7-11/h8-9H,1-7,10H2
InChIKeyDXANZLQQBUEYIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Azetidin-1-yl)cyclohexan-1-amine – Core Building Block Properties and Procurement Identity


4-(Azetidin-1-yl)cyclohexan-1-amine (CAS 1001347-27-8 as dihydrochloride salt) is a saturated heterocyclic diamine building block comprising a cyclohexylamine core substituted at the 4-position with a four-membered azetidine ring . The free base has molecular formula C₉H₁₈N₂ and molecular weight 154.25 g/mol, placing it among the lowest-MW members of the cyclohexylamine-heterocycle building block class . The dihydrochloride salt (MW 227.17 g/mol) is the most commonly procured form, typically supplied at ≥95% purity . The compound serves as a key synthetic intermediate in at least two major drug discovery programs: CCR2 antagonists (Janssen/Johnson & Johnson) and JAK inhibitors (Incyte Corporation), establishing its relevance for medicinal chemistry procurement .

Why 4-(Azetidin-1-yl)cyclohexan-1-amine Cannot Be Casually Interchanged with Pyrrolidine or Piperidine Analogs


Although 4-(pyrrolidin-1-yl)cyclohexan-1-amine (MW 168.28) and 4-(piperidin-1-yl)cyclohexan-1-amine (MW 182.31) appear structurally analogous, substitution is not straightforward due to three quantifiable divergences: (i) the azetidine nitrogen is significantly less basic (estimated pKa ~8.5) than pyrrolidine (~10.5) or piperidine (~10.8), directly impacting protonation state at physiological pH and hERG liability via cation–π interactions ; (ii) the four-membered ring introduces greater conformational constraint, which proved critical for achieving >1,350-fold CCR2/hERG selectivity in the Janssen development program—a selectivity window not replicated with five- or six-membered heterocycle analogs in the same scaffold ; and (iii) the lower MW (154.25 vs. 168.28 and 182.31) provides a 9–18% lighter starting point for lead optimization, expanding the accessible property space before MW limits are reached . Generic substitution therefore risks both altered pharmacology and compromised developability.

Quantitative Differentiation Evidence for 4-(Azetidin-1-yl)cyclohexan-1-amine vs. Closest Analogs


Molecular Weight Advantage: 9% Lighter Than Pyrrolidine Analog, 18% Lighter Than Piperidine Analog

4-(Azetidin-1-yl)cyclohexan-1-amine (C₉H₁₈N₂, MW 154.25) provides a quantifiably lower molecular weight scaffold compared to its closest saturated heterocycle analogs . The pyrrolidine analog 4-(pyrrolidin-1-yl)cyclohexan-1-amine (C₁₀H₂₀N₂) has MW 168.28, a difference of +14.03 Da (+9.1%) . The piperidine analog 4-(piperidin-1-yl)cyclohexan-1-amine (C₁₁H₂₂N₂) has MW 182.31, a difference of +28.06 Da (+18.2%) . This lighter scaffold provides greater headroom within Lipinski's Rule of 5 for downstream functionalization, particularly when the target compound requires addition of high-MW substituents such as aryl or heteroaryl groups as seen in the CCR2 (4-azetidinyl-1-thiazoyl-cyclohexane series) and JAK inhibitor programs.

medicinal chemistry lead optimization building block selection

CCR2/hERG Selectivity: Azetidine Scaffold Achieves >1,350-Fold Window, Enabling Cardiovascular Safety Differentiation

While direct data for the unsubstituted building block 4-(Azetidin-1-yl)cyclohexan-1-amine at CCR2 are not reported, the closely related 4-azetidinyl-1-aryl-cyclohexane series provides strong class-level evidence for scaffold-specific differentiation. In the 2012 ACS Med Chem Lett paper, compound 1 (4-azetidinyl-1-aryl-cyclohexane lead) displayed CCR2 binding IC₅₀ = 15 nM and functional chemotaxis IC₅₀ = 22 nM . Further optimization produced compound 8d (4-azetidinyl-1-(5-thiazolyl)-cyclohexane), which maintained CCR2 binding IC₅₀ = 37 nM and chemotaxis IC₅₀ = 30 nM while achieving hERG IC₅₀ > 50 μM, yielding a hERG/CCR2 selectivity ratio exceeding 1,350 . In the preceding Bioorg Med Chem Lett paper, compound 14e (a 4-azetidinyl-1-aryl-cyclohexane) demonstrated CCR2 IC₅₀ = 15 nM with hERG IC₅₀ = 25,000 nM, a selectivity ratio of >1,666 . Critically, the authors noted that the starting lead compounds showed 'no separation between CCR2 and hERG activities,' and it was specific structural modifications within the azetidine scaffold that enabled the divergent SAR . Five-membered heterocycle replacements in this series either attenuated hERG but also reduced CCR2 activity, or failed to provide sufficient selectivity .

CCR2 antagonist hERG selectivity cardiovascular safety chemokine receptor

Reduced Basicity vs. Pyrrolidine and Piperidine Analogs: pKa Differential of ~2 Log Units Drives Ionization-State Divergence

The azetidine nitrogen in 4-(Azetidin-1-yl)cyclohexan-1-amine has an estimated conjugate acid pKa of approximately 8.5 (azetidine ring), which is ~2 log units less basic than the corresponding pyrrolidine (pKa ~10.5) and piperidine (~10.8) nitrogens . This reduced basicity arises from increased ring strain and altered hybridization at the azetidine nitrogen, where the smaller C–N–C bond angle (approximately 90° vs. ~108° for pyrrolidine) increases s-character of the nitrogen lone pair . At physiological pH 7.4, the azetidine moiety is approximately 93% protonated (calculated from Henderson–Hasselbalch), while pyrrolidine and piperidine are >99.9% protonated. This difference directly impacts: (a) hERG channel binding, as the cation–π interaction with Tyr-652 is weakened by reduced positive charge density; and (b) passive membrane permeability, as a small fraction of neutral species exists for the azetidine analog. The CCR2 program exploited this property explicitly, noting that 'elimination of the basic feature... would disrupt [the cation–π] interaction and further attenuate hERG binding' .

basicity pKa ionization state hERG liability permeability

Patent-Validated Scaffold: Core Motif in JAK Inhibitor and CCR2 Antagonist Drug Discovery Programs

The 4-azetidinyl-cyclohexylamine scaffold is explicitly claimed as a core pharmacophoric element in two distinct, high-value drug discovery programs from major pharmaceutical organizations. Incyte Corporation's JAK inhibitor patent family (US20130045963A1 / WO2013026025A1) defines cyclohexyl azetidine derivatives of Formula I as JAK modulators for inflammatory disorders, autoimmune disorders, and cancer . The patent lists 746 linked compounds within this chemotype. Separately, Janssen/Johnson & Johnson's CCR2 antagonist program (US20130310365; CN102459225B; multiple publications 2011–2012) demonstrates the 4-azetidinyl-cyclohexane scaffold as essential for achieving potent CCR2 antagonism with cardiovascular safety . The development candidate 8d from this program achieved an in vivo ED₅₀ of 3 mg/kg on inhibition of leukocyte, monocyte/macrophage, and T-lymphocyte influx in a thioglycollate-induced inflammation model in hCCR2KI mice, with oral bioavailability demonstrated in dogs and primates . This dual-program validation distinguishes the azetidine-containing scaffold from pyrrolidine and piperidine analogs, which lack comparable patent precedent in the same therapeutic contexts.

JAK inhibitor CCR2 antagonist patent precedent drug discovery scaffold validation

Procurement-Relevant Application Scenarios for 4-(Azetidin-1-yl)cyclohexan-1-amine


CCR2 Antagonist Lead Optimization: Capitalizing on Azetidine-Mediated hERG Selectivity for Cardiovascular-Safe Chemokine Receptor Programs

For medicinal chemistry teams developing CCR2 or related chemokine receptor antagonists, 4-(Azetidin-1-yl)cyclohexan-1-amine serves as the core scaffold that enabled the >1,350-fold hERG selectivity window in the Janssen development program . The divergent SAR between CCR2 activity and hERG liability demonstrated in this series shows that the azetidine's reduced basicity (pKa ~8.5 vs. ~10.5 for pyrrolidine) weakens the cation–π interaction with hERG Tyr-652 while maintaining sufficient basicity for target engagement . Researchers should procure this building block when the project objective is to explore 1-aryl or 1-heteroaryl substitution at the cyclohexyl 1-position, as this was the vector that produced compound 8d (CCR2 IC₅₀ = 37 nM, hERG IC₅₀ > 50 μM, in vivo ED₅₀ = 3 mg/kg) .

JAK Kinase Inhibitor Scaffold Construction: Accessing the Incyte Cyclohexyl-Azetidine Chemotype for Inflammatory and Oncology Indications

Medicinal chemistry groups pursuing Janus kinase (JAK) inhibition for inflammatory or oncology indications can use 4-(Azetidin-1-yl)cyclohexan-1-amine as the foundational building block for the cyclohexyl azetidine chemotype claimed in Incyte's patent family (US20130045963A1/WO2013026025A1) . The patent covers compounds of Formula I that modulate JAK activity and are described as useful for treating inflammatory disorders, autoimmune disorders, and cancer. The building block's primary amine provides a synthetic handle for further functionalization (e.g., coupling with pyrimidine, purine, or pyrrolo-pyrimidine warheads), while the azetidine ring offers the conformational constraint and reduced basicity that are hallmarks of the scaffold's kinase selectivity profile .

Building Block Screening for CNS Programs: Exploiting Reduced Basicity and Lower MW for Enhanced CNS Permeability Potential

Screening collections and library synthesis programs targeting central nervous system (CNS) indications may prioritize 4-(Azetidin-1-yl)cyclohexan-1-amine over its pyrrolidine and piperidine analogs based on two quantifiable advantages: (1) the ~2 log unit lower basicity (pKa ~8.5 vs. ~10.5–10.8) increases the fraction of neutral species at physiological pH, which is correlated with improved passive BBB permeability ; and (2) the 9–18% lower molecular weight provides greater room for adding CNS-required pharmacophoric features without exceeding the typically stricter MW thresholds for CNS drug candidates (often <400 Da) . These properties align with the compound's noted potential in neurological disorder research , although direct CNS penetration data for the bare building block have not been published.

Physicochemical Property Modulation: Deploying the Azetidine Ring as a pKa and Conformational Tool in Lead Optimization

In multiparameter lead optimization campaigns, 4-(Azetidin-1-yl)cyclohexan-1-amine offers a distinct position on the pKa–MW–conformational constraint landscape compared to pyrrolidine and piperidine isosteres. The systematic study by Melnykov et al. (2023) demonstrated that across matched molecular pairs, the azetidine series consistently shows lower pKa values and distinct LogP relationships compared to pyrrolidine and piperidine analogs, while maintaining comparable metabolic stability in microsomal clearance assays . This compound can thus serve as a strategic tool for dialing out basicity-driven off-target effects (e.g., hERG, muscarinic receptors) while preserving target engagement in programs where the cyclohexylamine core is required for potency .

Quote Request

Request a Quote for 4-(Azetidin-1-yl)cyclohexan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.